molecular formula C9H4BrF7 B3118524 1-Bromo-4-(perfluoropropan-2-yl)benzene CAS No. 2396-23-8

1-Bromo-4-(perfluoropropan-2-yl)benzene

Cat. No.: B3118524
CAS No.: 2396-23-8
M. Wt: 325.02 g/mol
InChI Key: WMHKRCCSOYETGK-UHFFFAOYSA-N
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Description

1-Bromo-4-(perfluoropropan-2-yl)benzene is a halogenated aromatic compound that belongs to the class of perfluorinated compounds. It is characterized by the presence of a bromine atom and a perfluoropropan-2-yl group attached to a benzene ring. This compound is widely used in various fields, including medical research, environmental research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(perfluoropropan-2-yl)benzene typically involves the bromination of 4-(perfluoropropan-2-yl)benzene. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the para position of the benzene ring. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(perfluoropropan-2-yl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Substitution Reactions: The bromine atom on the benzene ring makes it susceptible to electrophilic substitution reactions.

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form hydroquinones.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and acyl chlorides (RCOCl) for acylation are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium alkoxides (RO-Na+), and primary or secondary amines are used.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Electrophilic Substitution: Products include nitro, sulfonyl, and acyl derivatives of the original compound.

    Nucleophilic Substitution: Products include phenols, ethers, and amines.

    Oxidation and Reduction: Products include quinones and hydroquinones.

Scientific Research Applications

1-Bromo-4-(perfluoropropan-2-yl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological systems, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of drugs with improved pharmacokinetic properties due to the presence of the perfluorinated group.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(perfluoropropan-2-yl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic pathways. The bromine atom and the perfluoropropan-2-yl group influence the compound’s reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar in structure but with a fluorine atom instead of the perfluoropropan-2-yl group.

    (1-Bromo-2,2,2-trifluoroethyl)benzene: Contains a trifluoroethyl group instead of the perfluoropropan-2-yl group.

    2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline: Contains additional substituents on the benzene ring.

Uniqueness

1-Bromo-4-(perfluoropropan-2-yl)benzene is unique due to the presence of the perfluoropropan-2-yl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications.

Properties

IUPAC Name

1-bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF7/c10-6-3-1-5(2-4-6)7(11,8(12,13)14)9(15,16)17/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHKRCCSOYETGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896314
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-23-8
Record name 1-Bromo-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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